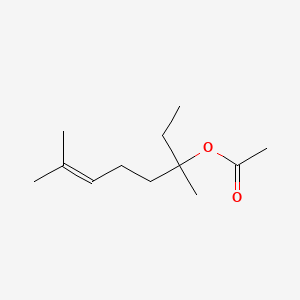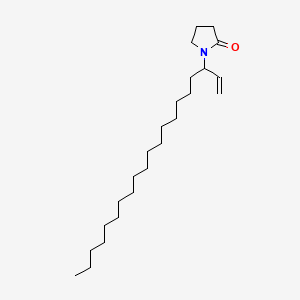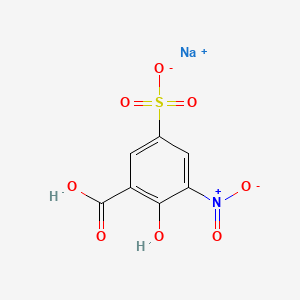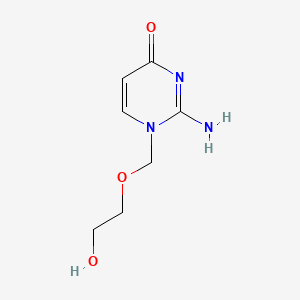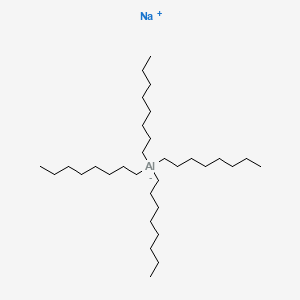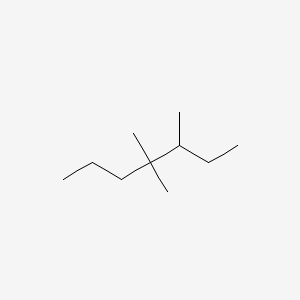
3,4,4-Trimethylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4-トリメチルヘプタンは、分子式が C10H22 である分岐アルカンです。デカン の多くの異性体の 1 つであり、ヘプタン鎖に 3 つのメチル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件: 3,4,4-トリメチルヘプタンの合成は、通常、ヘプタンをメチル基でアルキル化することによって行われます。これは、ゼオライトまたはその他の固体酸触媒を用いた触媒プロセスによって実現できます。反応条件には、アルキル化プロセスを促進するために、多くの場合、高温高圧が含まれます。
工業生産方法: 工業的な設定では、3,4,4-トリメチルヘプタンは、より大きな炭化水素の触媒分解とそれに続く選択的加水素化によって製造できます。高度な触媒と最適化された反応条件を使用することで、最終製品の高い収率と純度が保証されます。
3. 化学反応解析
反応の種類: 3,4,4-トリメチルヘプタンは、主にアルカンに典型的な反応を起こします。例えば:
酸化: 酸素と触媒の存在下で、アルコール、ケトン、またはカルボン酸を形成するために酸化することができます。
置換: 水素原子がハロゲン(例えば、塩素または臭素)に置き換わるハロゲン化反応は一般的です。
分解: 高温下では、熱分解または触媒分解によって、より小さな炭化水素を生成することができます。
一般的な試薬と条件:
酸化: 白金またはパラジウムなどの触媒、および高温高圧を含む条件。
置換: ハロゲン(Cl2、Br2)と反応を開始する紫外線または熱。
分解: 高温(500-700°C)とゼオライトなどの触媒。
主な生成物:
酸化: アルコール、ケトン、カルボン酸。
置換: ハロゲン化炭化水素。
分解: より小さなアルカンとアルケン。
4. 科学研究への応用
3,4,4-トリメチルヘプタンは、さまざまな科学分野で応用されています:
化学: 明確な構造と特性を持つため、ガスクロマトグラフィーの基準化合物として使用されます。
生物学: 生物膜との相互作用と細胞プロセスへの潜在的な影響について研究されています。
医学: 医薬品製剤の溶媒または担体としての潜在的な用途について調査されています。
産業: 特殊化学品の製造や、高オクタン価の
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethylheptane typically involves the alkylation of heptane with methyl groups. This can be achieved through catalytic processes using zeolites or other solid acid catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3,4,4-Trimethylheptane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of oxygen and a catalyst, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Cracking: Under high temperatures, it can undergo thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Catalysts like platinum or palladium, and conditions involving high temperatures and pressures.
Substitution: Halogens (Cl2, Br2) and UV light or heat to initiate the reaction.
Cracking: High temperatures (500-700°C) and catalysts like zeolites.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Substitution: Halogenated hydrocarbons.
Cracking: Smaller alkanes and alkenes.
科学的研究の応用
3,4,4-Trimethylheptane finds applications in various scientific fields:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its interactions with biological membranes and potential effects on cellular processes.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in high-octane
特性
CAS番号 |
20278-88-0 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
3,4,4-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-8-10(4,5)9(3)7-2/h9H,6-8H2,1-5H3 |
InChIキー |
BLNBSBLKPFFJKQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


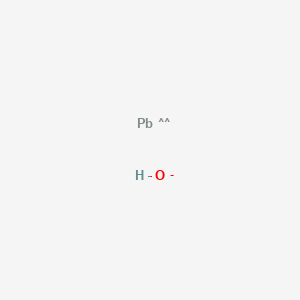


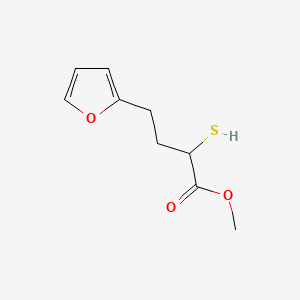
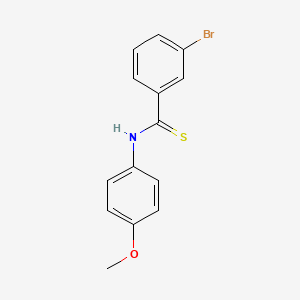
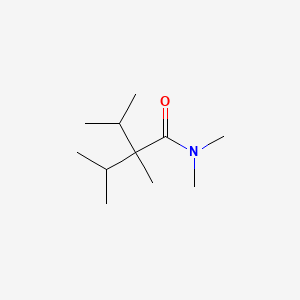
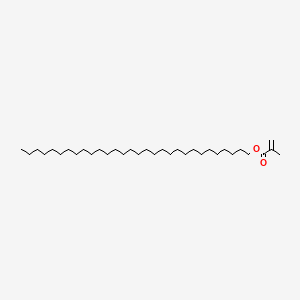

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
